ent-Abacavir

描述

ent-Abacavir is a pharmaceutical compound used in the treatment of human immunodeficiency virus (HIV) infection. It is a combination of two nucleoside reverse transcriptase inhibitors: abacavir sulfate and lamivudine . These antiviral agents work by preventing the HIV virus from multiplying in the body, thereby reducing the viral load and increasing the number of CD4 cells, which help fight off other infections .

准备方法

Synthetic Routes and Reaction Conditions

ent-Abacavir is synthesized by combining abacavir sulfate and lamivudine. Abacavir sulfate is synthesized through a multi-step process that involves the cyclization of a carbocyclic nucleoside precursor. Lamivudine is synthesized through a series of chemical reactions starting from cytosine .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of abacavir sulfate and lamivudine, followed by their combination in a fixed-dose tablet form. The tablets are coated with a film containing FD&C Yellow No. 6, hypromellose, polyethylene glycol 400, polysorbate 80, and titanium dioxide .

化学反应分析

Synthetic Routes and Key Reactions

ent-Abacavir is synthesized through stereoselective methods to achieve its distinct configuration. Key reactions include:

Phosphorylation and Activation

This compound undergoes intracellular phosphorylation to its active triphosphate form, carbovir triphosphate:

-

First phosphorylation : Catalyzed by adenosine phosphotransferase to form abacavir monophosphate.

-

Second phosphorylation : By nucleoside monophosphate kinase to abacavir diphosphate.

-

Final phosphorylation : By nucleoside diphosphate kinase to carbovir triphosphate .

Metabolic Reactions

This compound is metabolized primarily via non-oxidative pathways:

-

Glucuronidation : UGT1A1 catalyzes the formation of the 5′-glucuronide metabolite (inactive).

-

Carboxylic acid formation : Alcohol dehydrogenase oxidizes the primary alcohol to a 5′-carboxylic acid metabolite .

| Metabolite | Enzyme Involved | Reaction Type | Activity |

|---|---|---|---|

| 5′-Glucuronide | UGT1A1 | Conjugation | Inactive |

| 5′-Carboxylic acid | Alcohol dehydrogenase | Oxidation | Inactive |

Stability and Degradation

This compound exhibits stability under physiological conditions but degrades under specific stressors:

-

Acidic conditions : Hydrolysis of the glycosidic bond occurs at pH < 3.

-

Oxidative stress : Reactive oxygen species degrade the cyclopentene ring.

-

Thermal degradation : Decomposes above 150°C, forming cyclopropane and purine derivatives.

Comparative Reaction Analysis

Reaction pathways of this compound differ from other nucleoside analogues:

Research Advancements

Recent studies highlight:

科学研究应用

Chemical Properties and Research Applications

Chemical Studies:

ent-Abacavir serves as a model compound in studying the chemical properties of nucleoside analogs. Researchers investigate its synthesis, stability, and reactivity to understand better the structure-activity relationships that govern the efficacy of NRTIs.

Biochemical Interactions:

The compound interacts with enzymes such as cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT), impacting its metabolism and pharmacokinetics. Understanding these interactions aids in optimizing dosing regimens and minimizing adverse effects.

Biological Mechanisms

Mechanism of Action:

this compound functions by inhibiting the reverse transcriptase enzyme essential for HIV replication. Once inside the cell, it is phosphorylated to carbovir triphosphate, which competes with natural nucleotides for incorporation into viral DNA, leading to chain termination .

Cellular Effects:

Studies have shown that this compound significantly affects various cell types involved in HIV infection. It is often used in combination therapies to enhance antiviral efficacy while reducing the risk of resistance development .

Clinical Applications

HIV Treatment:

this compound is a critical component of several antiretroviral therapy regimens, particularly for pediatric patients. A meta-analysis indicated that it is effective as a first-line treatment for infants and children living with HIV, with safety profiles that support its use despite the potential for hypersensitivity reactions .

Case Study Overview:

A systematic review involving 24 studies assessed the safety and efficacy of abacavir in children. The findings highlighted a viral suppression rate between 50% to 78% at 6 to 12 months post-treatment initiation, demonstrating its effectiveness in managing pediatric HIV .

Dosage and Side Effects

Dosage Variability:

Research indicates that dosage impacts both efficacy and side effects in different populations. For instance, hypersensitivity reactions were reported at varying rates across studies, emphasizing the need for genetic screening (e.g., HLA-B*5701 testing) before initiating therapy with this compound to mitigate risks .

Adverse Events:

While serious adverse events remain rare, they can include hypersensitivity reactions and potential toxicities. Continuous monitoring during treatment is essential to manage these risks effectively .

作用机制

ent-Abacavir exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. Abacavir is converted intracellularly to carbovir triphosphate, which competes with deoxyguanosine-5’-triphosphate for incorporation into the viral DNA, leading to chain termination. Lamivudine is phosphorylated to its active triphosphate form, which inhibits reverse transcriptase by competing with deoxycytidine-5’-triphosphate .

相似化合物的比较

ent-Abacavir is compared with other similar compounds such as:

Biktarvy: Contains bictegravir, emtricitabine, and tenofovir alafenamide.

This compound is unique in its combination of abacavir and lamivudine, which provides a potent antiretroviral effect with a different mechanism of action compared to other combinations .

生物活性

Ent-Abacavir, a stereoisomer of the antiretroviral drug abacavir, is primarily known for its role in the treatment of HIV. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, and clinical implications through diverse studies and case reports.

Abacavir functions as a nucleoside reverse transcriptase inhibitor (NRTI), which is crucial in suppressing HIV replication. The active form of abacavir is phosphorylated to carbocyclic GTP (1144U88 triphosphate), which competes with natural nucleotides for incorporation into viral DNA, ultimately leading to chain termination during reverse transcription. This mechanism is essential for reducing the viral load in HIV-infected individuals and improving immune function.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours. The drug exhibits a half-life of approximately 1.5 hours and is primarily metabolized by alcohol dehydrogenase and UDP-glucuronyl transferase pathways, reducing the likelihood of significant drug-drug interactions with other antiretrovirals that are metabolized by cytochrome P450 enzymes .

Table 1: Pharmacokinetic Parameters of Abacavir

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 500 μg/ml |

| Area Under Curve (AUC) | 1,776 μg·h/ml |

| Half-life | 1.5 hours |

| Bioavailability | ~83% |

Biological Effects

Recent studies have highlighted additional biological effects of abacavir beyond its antiviral activity. Notably, abacavir has been shown to activate the Wnt/β-catenin signaling pathway, which plays a role in bone metabolism. In vitro studies indicated that abacavir increased Wnt/β-catenin signaling by 79% at a concentration of 0.5 μg/mL . However, in vivo studies demonstrated limited impact on bone mineral density (BMD) and overall bone structure despite activation of skeletal expression genes related to this pathway .

Clinical Efficacy and Safety

A phase IV study assessed the effectiveness and safety of a generic formulation of abacavir combined with lamivudine and efavirenz in treatment-naïve HIV patients. The results indicated that 73.8% of patients achieved a viral load below 40 copies/mL after 12 months. Additionally, there was a significant increase in CD4 T lymphocyte counts, suggesting effective immune reconstitution .

Table 2: Clinical Outcomes at 12 Months

| Outcome | Baseline | 12 Months | p-value |

|---|---|---|---|

| Viral Load <40 copies/mL | - | 31/42 (73.8%) | <0.001 |

| CD4 Count (cells/mm³) | 373 (326-483) | 545 (439-634) | <0.001 |

Hypersensitivity Reactions

One significant concern with abacavir therapy is the risk of hypersensitivity reactions (HSR). Genetic testing for HLA-B*5701 can predict susceptibility to HSR, with studies showing a marked reduction in incidence among screened patients (0% vs. 2.7% in controls) . Case reports illustrate various presentations of HSR, emphasizing the importance of monitoring patients closely after initiating therapy.

Case Study Summaries

- Case #1 : A patient developed a mild rash on day 8 without systemic symptoms; monitoring was advised.

- Case #3 : Gastrointestinal symptoms developed within days; abacavir was discontinued, leading to rapid resolution.

- Case #4 : A patient with known HLA-B*5701 status experienced severe symptoms shortly after starting therapy; treatment was halted.

属性

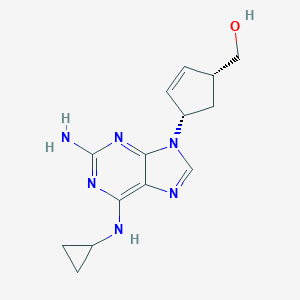

IUPAC Name |

[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSCOLBFJQGHM-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332855 | |

| Record name | Epzicom | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136470-79-6 | |

| Record name | (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136470-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1R,4S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epzicom | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABACAVIR, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9A7099R51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Epzicom is a fixed-dose combination tablet containing two nucleoside reverse transcriptase inhibitors (NRTIs): abacavir and lamivudine. [, , ] These medications are used to treat HIV-1 infection. [, , ] Both abacavir and lamivudine work by interfering with the activity of reverse transcriptase, an enzyme essential for HIV replication. They act as competitive inhibitors, mimicking the natural building blocks of DNA and disrupting the virus's ability to create new copies of itself. [, ]

A: Epzicom offers the convenience of taking both medications in a single tablet, potentially improving adherence to therapy. [, , ] Studies have shown that patients taking Epzicom may be more likely to achieve the recommended adherence level of 95% compared to those taking separate NRTIs. []

A: Yes, genetic testing for the HLA-B*5701 allele is recommended before starting Epzicom. [] Patients who carry this allele have a significantly increased risk of developing a severe hypersensitivity reaction to abacavir. []

A: While Epzicom is not specifically indicated for Hepatitis B treatment, lamivudine is active against this virus. [] Studies have investigated the use of lamivudine, often in combination with other antiviral agents, in both pre- and post-liver transplant patients with Hepatitis B. []

A: Data on the use of Epzicom in pregnancy is collected through the Antiretroviral Pregnancy Registry. [] This registry monitors birth defects and other health problems in infants exposed to antiretroviral medications during pregnancy.

A: Long-term studies are ongoing to assess the potential long-term effects of Epzicom. [] One study, the Canadian Coinfection Cohort (CCC), is investigating the impact of Epzicom on liver health in patients co-infected with HIV and Hepatitis C. []

A: Yes, Epzicom can interact with other medications, including some antibiotics, antifungal agents, and herbal supplements. [] It is essential to discuss all medications, including over-the-counter drugs and supplements, with a healthcare provider before starting Epzicom.

A: Resistance to Epzicom can develop over time, often due to mutations in the HIV reverse transcriptase enzyme. [, ] Regular viral load monitoring is crucial to detect treatment failure, which may indicate the emergence of resistance. [, ]

A: Researchers continue to develop new antiretroviral medications with novel mechanisms of action to combat drug resistance. [] This includes exploring new drug classes, such as integrase inhibitors and maturation inhibitors, and developing next-generation versions of existing drug classes. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。